molecular formula C11H22N2O2 B7917522 [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7917522
M. Wt: 214.30 g/mol
InChI Key: NHIVGUBFUYKIGO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves several steps. One common method is the reductive amination of amino acids, where phenylsilane plays a key role in the reaction by promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often involve multi-step synthesis processes that are optimized for high yield and purity.

Chemical Reactions Analysis

[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace existing functional groups.

    Cyclization: This reaction can form various cyclic structures, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)12(3)10-5-4-6-13(7-10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIVGUBFUYKIGO-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)[C@H]1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.